Altrenogest

Veterinary reproductive pharmacology Estrous synchronization Swine production

Altrenogest (LogP 3.49–4.28) is a veterinary progestin that achieves 100% estrus expression in gilts (15 mg/day × 14 d) vs. 76.3% with MPA, a 23.7% advantage for batch farrowing. In mares, oral administration (0.044 mg/kg) reaches Tmax 0.8±0.8 h, enabling precise daily management. Its receptor profile: 1300% progesterone activational potency, AR/PR ratio 0.53—unmatched by multi-receptor progestins. For formulation, DMSO solubility ≥100 mg/mL supports in vitro assays; cyclodextrin/lipid delivery needed for oral bioavailability. Order now for reliable estrus control.

Molecular Formula C21H26O2
Molecular Weight 310.4 g/mol
CAS No. 850-52-2
Cat. No. B1664803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAltrenogest
CAS850-52-2
Synonyms17 alpha-allyl-17-beta-hydroxyestra-4,9,11-trien-3-one
17 alpha-allyl-estratriene 4,9,11,17 beta-ol-one
17-allyltrenbolone
allyl trenbolone
altrenogest
Regumate
Ru-2267
Molecular FormulaC21H26O2
Molecular Weight310.4 g/mol
Structural Identifiers
SMILESCC12C=CC3=C4CCC(=O)C=C4CCC3C1CCC2(CC=C)O
InChIInChI=1S/C21H26O2/c1-3-10-21(23)12-9-19-18-6-4-14-13-15(22)5-7-16(14)17(18)8-11-20(19,21)2/h3,8,11,13,18-19,23H,1,4-7,9-10,12H2,2H3/t18-,19+,20+,21+/m1/s1
InChIKeyVWAUPFMBXBWEQY-ANULTFPQSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Altrenogest (CAS 850-52-2) Procurement Guide: Product Profile and Baseline Specifications


Altrenogest (allyltrenbolone, 17α-allyl-17β-hydroxy-estra-4,9,11-trien-3-one) is a synthetic trienic C21 steroidal progestin belonging to the 19-nortestosterone series [1]. With a molecular weight of 310.44 g/mol and LogP of 3.49–4.28, it exhibits high lipophilicity that enables passive diffusion across cellular membranes for target receptor engagement . The compound is primarily used in veterinary medicine for estrus suppression and synchronization in mares and gilts, with FDA-approved dosing regimens of 0.044 mg/kg orally for horses and 15 mg/gilt daily for swine [2].

Altrenogest (CAS 850-52-2) Procurement: Why In-Class Progestin Substitution Carries Quantifiable Risk


Altrenogest cannot be substituted interchangeably with other progestins such as medroxyprogesterone acetate (MPA) or natural progesterone without measurable performance consequences. Direct comparative studies demonstrate that substitution with MPA delivered via intravaginal device reduces estrus expression rates to 76.3% compared to 100% with altrenogest oral administration, and compromises farrowing rates when treatment initiation timing varies [1]. Additionally, altrenogest exhibits a fundamentally different receptor activation profile: it demonstrates 1300% of the relative activational potency of progesterone at the progesterone receptor while maintaining a distinct androgen receptor/progesterone receptor (AR/PR) activational potency ratio of 0.53—a selectivity signature that synthetic alternatives such as MPA, which activates PR, AR, and glucocorticoid receptor (GR), do not replicate [2][3].

Altrenogest (CAS 850-52-2) Comparative Evidence: Quantified Differentiation Against Alternatives


Altrenogest vs. Medroxyprogesterone Acetate (MPA): Direct Head-to-Head Estrous Synchronization Outcomes in Gilts

In a direct comparative study evaluating reproductive indicators in gilts, altrenogest oral administration (15 mg/gilt daily for 14 days) was compared with an intravaginal device (IVD) containing medroxyprogesterone acetate (MPA). The percentage of gilts expressing estrus after hormone withdrawal was significantly higher in the altrenogest group (100%) compared to the IVD-MPA group (76.3%; P ≤ 0.07) [1]. Additionally, the interval from hormonal withdrawal to estrus (IHE) tended to be shorter with altrenogest (3.6 days when treatment started on Day 10) compared to earlier treatment initiation timing, and farrowing rate was compromised with IVD-MPA mainly when treatment started on Day 10 of the estrous cycle [1].

Veterinary reproductive pharmacology Estrous synchronization Swine production

Altrenogest Progesterone Receptor Affinity: Quantified Potency Relative to Natural Progesterone

Altrenogest demonstrates substantially higher potency at the progesterone receptor (PR) compared to natural progesterone. In receptor activation assays, altrenogest exhibits an EC50 of 0.3 nM at the progesterone receptor and achieves 1300% of the relative activational potency of progesterone [1]. Comparative binding studies report altrenogest achieves 92% receptor binding affinity relative to natural progesterone, while simultaneously demonstrating 68% reduced cross-reactivity with glucocorticoid receptors compared to progesterone [2]. This enhanced PR potency combined with reduced GR cross-reactivity distinguishes altrenogest from endogenous progesterone and certain synthetic alternatives.

Receptor pharmacology Binding affinity Progestin potency

Altrenogest Pharmacokinetics: Oral vs. Intramuscular Bioavailability Comparison in Mares

A head-to-head pharmacokinetic study in mares compared oral (0.044 mg/kg daily for 15 days) and intramuscular (0.3 mg/kg twice, Days 0 and 7) altrenogest administration. At initial dose, intramuscular administration produced a mean Cmax of 18.0 ± 6.6 ng/mL at Tmax 7.9 ± 3.9 h, compared to oral dosing which yielded Cmax of 13.2 ± 5.8 ng/mL at Tmax 0.8 ± 0.8 h [1]. At 24 hours post-final oral treatment, mean plasma altrenogest was 1.0 ± 0.8 ng/mL, declining to 0.65 ± 0.5 ng/mL at 48 hours [1]. Oral administration provides more rapid absorption (Tmax 0.8 h vs. 7.9 h) while intramuscular administration achieves higher peak concentrations (18.0 ng/mL vs. 13.2 ng/mL).

Pharmacokinetics Formulation selection Equine reproduction

Altrenogest Oral Bioavailability: Formulation-Dependent Absorption Differences in Swine

A comparative pharmacokinetic study evaluated two altrenogest oral solution formulations in healthy sows. Domestic altrenogest oral solution (DAOS) demonstrated a relative bioavailability of 134.9% compared to imported altrenogest oral solution (IAOS) [1]. Key pharmacokinetic differences included: Cmax of 227.59 ± 83.35 ng/mL for DAOS versus 152.83 ± 80.34 ng/mL for IAOS (P < 0.05); AUC0–t of 1050.23 ± 409.80 h·ng/mL for DAOS versus 778.22 ± 397.84 h·ng/mL for IAOS [1]. Both formulations exhibited similar elimination half-lives (t1/2: 3.63 ± 0.72 h vs. 3.45 ± 0.63 h), indicating that absorption rather than elimination drives the bioavailability difference.

Bioavailability Formulation science Swine pharmacokinetics

Altrenogest Solubility Profile: LogP and Aqueous Solubility Defining Formulation Requirements

Altrenogest exhibits high lipophilicity with a LogP value ranging from 3.49 to 4.28, combined with low aqueous solubility of 11 mg/L in water [1]. In DMSO, solubility reaches ≥100 mg/mL (322 mM), while in ethanol solubility is approximately 2 mg/mL . This solubility profile—high organic solvent solubility with extremely limited aqueous solubility—necessitates specific formulation strategies (e.g., cyclodextrin complexation, lipid-based delivery systems) to achieve adequate oral bioavailability. For comparison, the aqueous solubility (11 mg/L) is approximately one order of magnitude lower than that of natural progesterone (~8.8 mg/L reported values), yet altrenogest achieves superior oral activity due to its structural modifications.

Physicochemical properties Formulation development Solubility

Altrenogest Androgen Receptor Cross-Reactivity: Comparative Potency Profile vs. Testosterone and β-Trenbolone

Altrenogest, structurally related to the anabolic steroid trenbolone, demonstrates measurable androgen receptor (AR) activation. In a mammalian cell (HEK293) bioassay, pure altrenogest exhibits high relative AR potency compared to testosterone, though lower than β-trenbolone [1]. The compound shows an AR/PR activational potency ratio of 0.53, indicating preferential PR agonism with measurable AR cross-reactivity [2]. According to the original manufacturer Roussel Uclaf, altrenogest possesses weak anabolic and androgenic activity equivalent to approximately 1/20th that of testosterone [3]. This profile distinguishes altrenogest from more purely progestational alternatives and from strongly androgenic compounds such as trenbolone.

Androgen receptor Receptor selectivity Anabolic activity

Altrenogest (CAS 850-52-2): Evidence-Backed Application Scenarios for Research and Veterinary Procurement


Commercial Swine Breeding: Estrous Synchronization Requiring High Estrus Expression Rates

Procure altrenogest oral solution (15 mg/gilt/day for 14 consecutive days) for gilt estrous synchronization where achieving maximum estrus expression rates is critical for batch farrowing management. Evidence demonstrates altrenogest delivers 100% estrus expression post-withdrawal, compared to 76.3% with intravaginal medroxyprogesterone acetate devices—a 23.7 percentage-point advantage that directly impacts breeding unit efficiency and farrowing rate predictability [1].

Equine Breeding Management: Daily Oral Dosing for Rapid-Onset Estrus Suppression

Select oral altrenogest formulation (0.044 mg/kg daily for 15 consecutive days) when rapid absorption and predictable daily pharmacokinetics are required for estrus suppression in mares. Oral administration achieves Tmax of 0.8 ± 0.8 hours compared to 7.9 ± 3.9 hours for intramuscular injection, enabling more precise daily management and compliance with the 'one clear day' racing rule based on 24-hour post-dose plasma concentrations of 1.0 ± 0.8 ng/mL [2].

Pharmaceutical Formulation Development: Lipophilic API Requiring Solubility Enhancement

Utilize altrenogest API (LogP 3.49–4.28; aqueous solubility 11 mg/L) for formulation studies requiring a highly lipophilic progestin. The compound's DMSO solubility (≥100 mg/mL) supports in vitro assay preparation, while its limited aqueous solubility necessitates cyclodextrin complexation or lipid-based delivery systems to achieve adequate oral bioavailability—a formulation challenge directly evidenced by the 34.9% relative bioavailability difference observed between oral solution formulations [3].

Analytical Reference Standard: Pharmacopeial Compliance and Method Validation

Source fully characterized altrenogest reference standard compliant with USP or EP guidelines for analytical method development, method validation (AMV), and quality control applications during API synthesis and finished product testing. The standard enables traceability against pharmacopeial monographs and supports regulatory submissions for veterinary drug products containing altrenogest .

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